molecular formula H6Si3 B084480 Cyclotrisilane CAS No. 12597-37-4

Cyclotrisilane

Katalognummer: B084480
CAS-Nummer: 12597-37-4
Molekulargewicht: 90.30 g/mol
InChI-Schlüssel: SZMYSIGYADXAEQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Silicon (Si) is the second most abundant element in the Earth’s crust, constituting approximately 26.9% by mass. It primarily exists as silicon dioxide (SiO₂) in nature. Metallurgical elemental silicon is obtained through reduction processes from silica (SiO₂). Different grades of silicon find applications across various industries:

    Low-grade silicon: Used in aluminum, steel, and chemical industries (purity range15–90%).

    Metallurgical silicon (MG): Purity of 99% (2N), employed in similar industries.

    Solar-grade silicon: 99.9999% pure (6N), used in photovoltaics.

    Electronic-grade silicon: 99.9999999% pure (9N), essential for microelectronics and integrated circuits.

Semiconductor silicon, widely used in electronic components like diodes, transistors, and integrated circuits, remains irreplaceable despite the emergence of new materials like graphene and perovskite .

Vorbereitungsmethoden

Synthesewege::

    Direkte Synthese: Umfasst die Reaktion von Silizium mit verschiedenen Verbindungen. So wird beispielsweise durch das Müller-Rochow-Verfahren Organosiliziumverbindungen und Chlorderivate von Silizium hergestellt.

    Alkoxysilane und Chlorsilane: Wichtige Zwischenprodukte bei der Siliziumsynthese.

Industrielle Produktion::

    Reduktion von Silika: Herstellung von metallurgischem Silizium durch Reduktion von Silika mit Kohlenstoff oder anderen Reduktionsmitteln.

    Chemische Gasphasenabscheidung (CVD): Wird für hochreine Siliziumwafer in der Halbleiterfertigung eingesetzt.

Analyse Chemischer Reaktionen

Silizium durchläuft verschiedene Reaktionen:

    Oxidation: Bildet Siliziumdioxid (SiO₂).

    Reduktion: Liefert metallurgisches Silizium.

    Substitution: Organosiliziumverbindungen reagieren mit verschiedenen Nukleophilen. Übliche Reagenzien sind Grignard-Reagenzien, Hydride (z. B. LiAlH₄) und Halogene (z. B. Cl₂). Zu den wichtigsten Produkten gehören Silane (SiH₄), Siloxane (Si-O-Si) und Silazane (Si-N-Si).

Wissenschaftliche Forschungsanwendungen

Die Auswirkungen von Silizium erstrecken sich über verschiedene Bereiche:

    Halbleiter: Basis für elektronische Geräte.

    Materialwissenschaften: Siliziumbasierte Materialien (z. B. Siloxane) mit einzigartigen Eigenschaften.

    Energie: Photovoltaikzellen.

    Katalyse: Silika-gestützte Katalysatoren.

5. Wirkmechanismus

Die Auswirkungen von Silizium sind vielfältig:

    Photovoltaik: Absorbiert Photonen, erzeugt Elektron-Loch-Paare.

    Biologische Systeme: Mögliche Rolle bei der Knochengesundheit und im Bindegewebe.

    Industrie: Verbessert Materialeigenschaften.

Wirkmechanismus

Silicon’s effects are diverse:

    Photovoltaics: Absorbs photons, generates electron-hole pairs.

    Biological Systems: Potential roles in bone health and connective tissues.

    Industry: Enhances material properties.

Vergleich Mit ähnlichen Verbindungen

Während Silizium in der Elektronik und Photovoltaik keine direkten Substitute hat, konkurrieren andere Materialien (z. B. Germanium, Galliumarsenid) in bestimmten Anwendungen.

Eigenschaften

CAS-Nummer

12597-37-4

Molekularformel

H6Si3

Molekulargewicht

90.30 g/mol

IUPAC-Name

trisilirane

InChI

InChI=1S/H6Si3/c1-2-3-1/h1-3H2

InChI-Schlüssel

SZMYSIGYADXAEQ-UHFFFAOYSA-N

Verunreinigungen

Impurities: Boron, aluminum;  garium;  indium;  germanium;  tin;  phosphorus;  arsenic;  antimony;  copper;  oxygen;  sulfur;  iron;  tellurium

SMILES

[Si]1[Si][Si]1

Kanonische SMILES

[SiH2]1[SiH2][SiH2]1

Siedepunkt

4271 °F at 760 mmHg (NIOSH, 2024)
2355 °C
4271 °F

Color/Form

Black to gray, lustrous, needle-like crystals or octahedral platelets (cubic system);  amorphous form is dark brown powder

Dichte

2.33 at 77 °F (NIOSH, 2024) - Denser than water;  will sink
2.33 g/cu cm at 25 °C/4 °C
Electron mobility at 300 K: 1500 sq cm/volt/sec;  hole mobility at 300 K: 500 sq cm/volt/sec;  intrinsic charge density at 300 K: 1.5x10+10;  electron diffusion constant at 300 K: 38;  hole diffusion constant at 300 K: 13;  attacked by hydrofluoric or a mixture of hydrofluoric and nitric acids;  burns in fluorine, chlorine
Critical volume: 232.6 cu cm/mol;  atomic density: 5X10+22 atoms/cu cm;  Knoop hardness: 950-1150;  volume expansion on freezing: 9.5%
Density at melting pt = 2.30 g/cu cm (solid), 2.51 g/cu cm (liquid);  Heat of evaporation = 385 kJ/mol;  Surface tension at melting pt = 885 mJ/sq m
2.33 g/cm³
2.33 at 77 °F
(77 °F): 2.33

melting_point

2570 °F (NIOSH, 2024)
1410 °C
Enthalpy of fusion at melting point: 50.21 kJ/mol
2570 °F

160927-90-2

Physikalische Beschreibung

Silicon powder, amorphous appears as a dark brown powder. Insoluble in water and denser than water. Burns readily when exposed to heat or flames, and may be difficult to extinguish. Water may not be effective in extinguishing flames. Used to make computer microchips.
Other Solid;  Dry Powder, Other Solid;  Pellets or Large Crystals;  Dry Powder
Black to gray, lustrous, needle-like crystals. [Note: The amorphous form is a dark-brown powder.];  [NIOSH]
STEEL-GREY CRYSTALS OR BLACK-TO-BROWN AMORPHOUS POWDER.
Black to gray, lustrous, needle-like crystals.
Black to gray, lustrous, needle-like crystals. [Note: The amorphous form is a dark-brown powder.]

Löslichkeit

Insoluble (NIOSH, 2024)
Soluble in a mixture of nitric and hydrofluoric acids and in alkalis;  insoluble in nitric and hydrochloric acid
Soluble in molten alkali oxides;  practically insoluble in water
Silicon and germanium are isomorphous and thus mutually soluble in all proportions;  molten silicon is immiscible in both molten tin and molten lead.
Solubility in water: none
Insoluble

Synonyme

trisilirane

Dampfdruck

0 mmHg (approx) (NIOSH, 2024)
1 Pa at 1635 °C;  10 Pa at 1829 °C;  100 Pa at 2066 °C;  1 kPa at 2363 °C;  10 kPa at 2748 °C;  100 kPa at 3264 °C
0 mmHg (approx)

Herkunft des Produkts

United States

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